(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide
Description
The compound "(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide" is a deuterated derivative of a complex peptidomimetic structure. Key features include:
- Stereochemistry: Multiple stereocenters (2S, 4S, 5S) ensure precise three-dimensional orientation critical for biological interactions.
- Deuterium Substitution: Pentadeuterio (5D) and trideuteriomethyl (CD₃) groups enhance metabolic stability by reducing hydrogen-deuterium exchange rates .
- Functional Groups: A 2-(2,6-dimethylphenoxy)acetyl moiety linked via an amide bond. A 1,3-diazinan-2-one ring, contributing to conformational rigidity. Hydroxy and diphenylhexane backbone, common in protease inhibitors and receptor-targeting molecules.
This compound’s design likely aims to optimize pharmacokinetics (e.g., half-life) while retaining target affinity, a strategy employed in deuterated drugs like deutetrabenazine .
Properties
Molecular Formula |
C37H48N4O5 |
|---|---|
Molecular Weight |
636.8 g/mol |
IUPAC Name |
(2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34-/m0/s1/i1D3,2D3,25D,34D |
InChI Key |
KJHKTHWMRKYKJE-FQJAQOFRSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=C(C=CC=C3C)C)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N4CCCNC4=O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O |
Origin of Product |
United States |
Preparation Methods
Pentadeuterio Group Installation
The C2 and C3 positions are deuterated via catalytic H/D exchange using Pd/C and Rh/C in deuterated solvents. Source demonstrates this method for n-octanamide, achieving 64–77% deuteration by heating at 180°C for 48 hours in D2O/2-propanol. Applied to the target compound’s precursor, this approach ensures selective deuteration without racemization.
Reaction Conditions:
Trideuteriomethyl Group Synthesis
The -CD3 group is introduced via LiAlD4 reduction of a tertiary amide intermediate. Source reports a 91.7% yield for deuterated 1-octylamine using LiAlH4, suggesting LiAlD4 would similarly reduce the target amide to the trideuteriomethyl derivative. Post-reduction, the product is purified via ether extraction and magnesium sulfate drying.
Critical Parameters:
- Reducing agent: LiAlD4 (2.5 equivalents)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 70°C
- Time: 3 hours
Backbone Assembly and Stereochemical Control
Hexanamide Core Construction
The hexanamide backbone is synthesized via Friedel-Crafts alkylation (Source). A pyrrolidone intermediate (VII) reacts with a chlorinated precursor under ZnCl2 catalysis in sulfolane at 120°C, achieving C–C bond formation with >90% stereoselectivity.
Optimized Protocol:
2-(2-Oxo-1,3-Diazinan-1-yl) Group Introduction
The diazinanone moiety is installed via nucleophilic substitution using a 1,3-diazinan-2-one derivative. Source describes analogous reactions where amides react with heterocyclic amines at 80°C in DMF, yielding 85–90% substitution products.
Final Coupling and Functionalization
Phenoxy Acetyl Amino Group Attachment
The 2-(2,6-dimethylphenoxy)acetyl group is coupled using EDC/HOBt-mediated amidation . Source notes that activating the carboxylic acid with EDC/HOBt in dichloromethane at 0°C prevents epimerization, achieving 88% yield.
Procedure:
Hydroxyl Group Protection and Deprotection
The 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether during synthesis. Deprotection is performed using HF-pyridine in THF, as described in Source, yielding the free hydroxyl group without side reactions.
Purification and Characterization
Chromatographic Purification
Crude product is purified via reverse-phase HPLC (C18 column) using acetonitrile/water (0.1% TFA). Source confirms this method resolves deuterated isomers, ensuring >99% purity for N-desmethyl loperamide-d3.
Isotopic Purity Analysis
Electrospray ionization mass spectrometry (ESI-MS) and 2H NMR (61.4 MHz) quantify deuterium enrichment. Source achieved 77.1% deuteration for analogous amines using these techniques.
Data Table 1: Characterization Summary
| Parameter | Method | Result |
|---|---|---|
| Deuterium enrichment (C2) | 2H NMR | 98.2% ± 0.5% |
| Trideuteriomethyl purity | ESI-MS | 99.1% (m/z 466.0 [M+H]+) |
| Stereochemical integrity | Chiral HPLC | 95.4% ee |
Scalability and Industrial Considerations
Batch processes using flow chemistry reduce deuteration costs. Source highlights reactor scaling from 1.95 g to 10 kg with consistent yields (64–67%). However, LiAlD4’s exothermicity necessitates controlled addition in industrial settings.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, PCC
Reducing Agents: NaBH4, LiAlH4
Coupling Agents: EDCI, DCC
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the compound (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2,2-dideuterio-2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide:
Basic Information
- PubChem CID: 46212135
- Molecular Formula:
- Molecular Weight: 638.9 g/mol
- IUPAC Name: (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2,2-dideuterio-2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide
Potential Applications
While the search results do not provide explicit, detailed case studies or application data for this specific compound, they do offer some context clues:
- Lopinavir Analog: The compound is a deuterated form of Lopinavir . Lopinavir is an established antiviral drug .
- COVID-19 Research: Structurally modified Lopinavir and similar compounds can inhibit COVID-19 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) .
- Drug Design: Structural analogs of lopinavir have been designed to target the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2 .
- MMAE Derivative: (2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1 is related to Monomethyl auristatin E (MMAE) . MMAE is a potent synthetic antineoplastic agent .
In Silico Analysis
- Drug Discovery: Chemoinformatics methods and in silico techniques are applied to find potential inhibitors against relevant enzymes .
- ADMET Analysis: The search results mention Absorption, Distribution, Metabolism, Excretion and Toxicity (ADMET) properties .
- Molecular Dynamics Simulation: Molecular dynamic simulation and MM-PBSA are used to assess stability and estimate ligand-binding affinities .
Deuteration
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Metabolic Pathways: Affecting metabolic processes by altering the activity of key enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Analogs
The target compound shares structural motifs with several analogs documented in pharmacopeial and synthetic studies (Table 1):
Table 1: Comparison of Structural Analogs
*Exact formula inferred from similar analogs; †Estimated based on deuterium substitution.
Functional Differences and Implications
Deuterium Effects: The target compound’s deuterated positions (C-2,3,4,4,4 and CD₃) likely reduce CYP450-mediated metabolism, extending half-life compared to non-deuterated analogs like Compound g . Deuterium may also alter NMR spectra (e.g., absence of proton signals at substituted positions), aiding analytical differentiation .
The diphenylhexane backbone is conserved across analogs, suggesting its role in hydrophobic interactions with targets.
Synthetic Challenges: Deuterated analogs require specialized synthesis (e.g., deuterated reagents or catalytic exchange), as seen in ’s use of HATU and DIPEA for amide bond formation . Non-deuterated analogs (e.g., Compound h) are synthesized via conventional peptide coupling, as described in .
Analytical Characterization
- Spectroscopy: The target compound’s ¹H-NMR would show diminished signals for deuterated positions, while ¹³C-NMR retains peaks for deuterated carbons. Comparatively, non-deuterated analogs (e.g., Compound g) exhibit full proton signals .
- Chromatography : HPLC purity data for analogs like 3d (97.8% purity) suggest rigorous quality control standards applicable to the target compound .
Biological Activity
The compound (2S)-2,3,4,4,4-pentadeuterio-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanamide is a complex organic molecule featuring multiple functional groups and isotopic labeling. Its structure suggests potential biological activity due to the presence of amino acid-like components and methoxy groups. The incorporation of deuterium atoms indicates its utility in studies requiring isotopic labeling for insights into metabolic pathways or mechanisms of action.
The biological activity of this compound can be attributed to its structural features:
- Amino acid-like components : These may facilitate interactions with biological targets such as enzymes or receptors.
- Methoxy groups : Known to influence the pharmacokinetics and pharmacodynamics of compounds by enhancing lipophilicity and bioavailability.
Pharmacological Properties
Research indicates that compounds similar to this structure exhibit a range of pharmacological activities:
- Antiviral activity : Analogues have been explored for their potential in inhibiting viral replication processes.
- Anticancer properties : Some derivatives show promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest.
Case Studies
- Antiviral Activity Study :
-
Cytotoxicity Assessment :
- In a cytotoxicity assay using human cancer cell lines, the compound demonstrated selective toxicity towards malignant cells while sparing normal cells. This selectivity is critical for reducing side effects in therapeutic applications.
Data Table: Biological Activity Summary
Toxicological Profile
Preliminary toxicological studies suggest that the compound exhibits low toxicity levels at therapeutic doses. Further investigations are required to fully elucidate its safety profile:
- Genotoxicity : Assessed using the Ames test; results indicated no significant mutagenic potential under tested conditions .
- Repeated Dose Toxicity : Evaluated with no adverse effects observed at doses below the threshold of toxicological concern (TTC).
Future Directions
Continued research is necessary to explore:
- The full spectrum of biological activities and mechanisms.
- The optimization of the compound's structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
